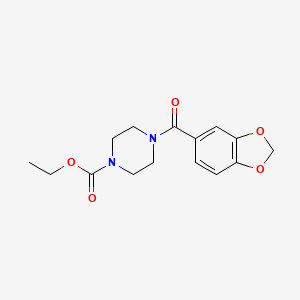
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide, also known as BPTAA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. These mechanisms of action are believed to be responsible for the anti-inflammatory and anti-cancer properties of N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide.
Biochemical and physiological effects:
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has been found to have low toxicity in vitro, making it a potential candidate for further study.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has also been found to have low toxicity in vitro, making it a potential candidate for further study. However, there are also limitations to the use of N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide in lab experiments. It has been found to be insoluble in water, which can make it difficult to work with. Additionally, further studies are needed to determine its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide. One potential area of study is the development of new drugs based on the structure of N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide. Another potential area of study is the use of N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the effectiveness of N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide in vivo and to investigate its potential use in other areas of medicine.
合成法
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide can be synthesized using a variety of methods, including the reaction of 4-bromo-3-methylbenzaldehyde with thiophenol followed by reaction with chloroacetyl chloride. Another method involves the reaction of 4-bromo-3-methylbenzaldehyde with thiophenol followed by reaction with acetic anhydride and ammonium acetate. These methods have been found to be effective in producing N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide in high yields.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. N-(4-bromo-3-methylphenyl)-2-(phenylthio)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-11-9-12(7-8-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABAVBQLSAYHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)


![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)



![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)

![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)

![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)